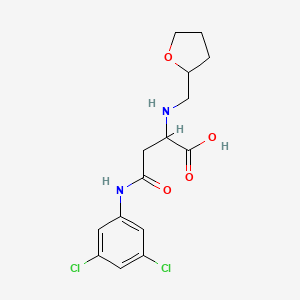
4-((3,5-Dichlorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,5-Dichlorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid is a useful research compound. Its molecular formula is C15H18Cl2N2O4 and its molecular weight is 361.22. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-((3,5-Dichlorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid, identified by its CAS number 1098635-95-0, is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic effects.
Chemical Structure and Properties
The compound's molecular formula is C16H15Cl2N3O3, with a molecular weight of 368.2 g/mol. Its structure features a dichlorophenyl group and a tetrahydrofuran moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H15Cl2N3O3 |
| Molecular Weight | 368.2 g/mol |
| CAS Number | 1098635-95-0 |
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. A study utilizing disk diffusion methods demonstrated that derivatives of dichlorophenyl compounds showed varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Activity Against Gram-positive | Activity Against Gram-negative | Fungal Activity |
|---|---|---|---|
| 3 | High | Moderate | Moderate |
| 4 | Moderate | Moderate | Low |
| 6 | High | High | High |
| 10 | Moderate | High | Moderate |
| 12a | High | Moderate | Low |
2. Anticancer Potential
In silico studies suggest that the compound may serve as a radiotheranostic agent in cancer treatment. The interaction with LAT1 (L-type amino acid transporter 1) indicates its potential to enhance the efficacy of radiotherapy by facilitating the uptake of therapeutic agents into cancer cells .
Case Study: In Silico Evaluation
A study explored the binding affinity of this compound to LAT1, revealing promising results that suggest it could be developed into a novel therapeutic strategy against tumors resistant to conventional treatments.
The proposed mechanism involves inhibition of fatty acid synthase (FASN), a key enzyme in lipid metabolism associated with cancer cell proliferation. Compounds that inhibit FASN have been shown to reduce mitochondrial function and increase oxidative stress in cancer cells, leading to decreased viability .
4. Other Therapeutic Effects
Beyond antimicrobial and anticancer activities, preliminary studies suggest potential analgesic and anti-inflammatory effects similar to other compounds in its class. Further research is necessary to validate these claims and understand the underlying mechanisms.
属性
IUPAC Name |
4-(3,5-dichloroanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O4/c16-9-4-10(17)6-11(5-9)19-14(20)7-13(15(21)22)18-8-12-2-1-3-23-12/h4-6,12-13,18H,1-3,7-8H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOJXCDQQAAINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













